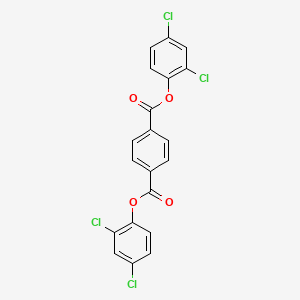
Bis(2,4-dichlorophenyl)terephthalate
Cat. No. B8637886
M. Wt: 456.1 g/mol
InChI Key: XLLTWJPZNWZUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05260424
Procedure details


The nitrogen-purged apparatus described in Example 17A for the preparation of DCPSeb was charged with 300 ml of molecular sieves-dried pyridine and 20.3 g of terephthaloyl chloride (0.10 moles, MW=203.0, Aldrich, 97%), which gave a cloudy, yellow mixture. A solution of 32.6 g of 2,4-dichlorophenol (0.20 moles) in 100 ml of dry pyridine was dripped into the stirred mixture over 15 min, causing a 1.3° C. exotherm. The mixture thickened and turned white. It was stirred 6 h more and left unstirred overnight. The mixture was slightly acidified with 10% aq HCl, the crude product isolated from it by vacuum filtration, then rinsed twice with ethanol on the funnel and dried on the funnel to 62 g of slightly wet solid. The product gave a hazy solution in 1200 ml of hot THF, which was filtered hot. After 2 h, a first crop of recrystallized solid was isolated by vacuum filtration and rinsed with a minimum of THF. More solids appeared in the filtrate after concentration to 200 ml. A second crop was taken as above after crystallization. The 2 crops were dried on their respective filtration funnels and then overnight at room temPerature in a vacuum oven with a slight nitrogen bleed. The combined weight, 27.1 g, was 60% of the theoretical 45.6 g. Elemental analysis is consistent with theory. Calcd. for C20H10O4Cl4 : C, 52.7; H, 2.2; Cl, 31.1. Found: C, 52.8; H. 2.2; Cl, 31.5.





Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21].[ClH:22]>N1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[O:21][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:21][C:15]2[CH:16]=[CH:17][C:18]([Cl:22])=[CH:19][C:14]=2[Cl:13])=[O:7])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
It was stirred 6 h more
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The nitrogen-purged apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
described in Example 17A for the preparation of DCPSeb
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a cloudy, yellow mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
causing a 1.3° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left unstirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product isolated from it by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed twice with ethanol on the funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on the funnel to 62 g of slightly wet solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product gave a hazy solution in 1200 ml of hot THF
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which was filtered hot
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a first crop of recrystallized solid was isolated by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with a minimum of THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration to 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 2 crops were dried on their respective filtration funnels
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temPerature
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)OC(C1=CC=C(C(=O)OC2=C(C=C(C=C2)Cl)Cl)C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
